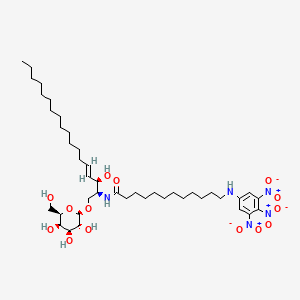

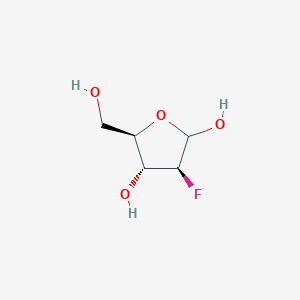

![molecular formula C15H13FeNO4 10* B1142424 Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- CAS No. 115223-09-1](/img/structure/B1142424.png)

Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-” is an organometallic compound . It has a molecular formula of C15H13FeNO4 . The compound is offered by several chemical companies for research and development purposes .

Synthesis Analysis

The synthesis of ferrocene-based compounds has been extensively studied . A general strategy for the preparation of ferricenium complexes bearing either electron-donating or electron-withdrawing substituents with weakly coordinating anions such as [B (C 6 F 5) 4] − or SbF 6− is reported .Molecular Structure Analysis

The molecular structure of “Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-” consists of a ferrocene core with a pyrrolidinyl group attached . The average mass of the molecule is 327.113 Da .Chemical Reactions Analysis

The chemical reactions of ferrocene-based compounds have been explored in various studies . The production of reactive oxygen species (ROS), in particular the OH. radical, produced by Fenton catalysis, plays a key role in many ferrocene-containing drugs .Physical And Chemical Properties Analysis

Ferrocene-based compounds exhibit fascinating electrochemical properties . They are known for their excellent chemical and thermal stability, solubility in organic solvents, a pair of stable redox states, rapid electron transfer, and nontoxic nature .Aplicaciones Científicas De Investigación

Polymer Chemistry

Ferrocenyl-based compounds, including “Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-”, have applications in polymer chemistry as redox dynamic polymers and dendrimers . These polymers can change their properties in response to changes in their redox state, making them useful in a variety of applications, including sensors and actuators.

Materials Science

In materials science, these compounds serve as bioreceptors . They can bind to specific biological molecules, allowing them to be used in biosensors and other devices that need to detect or interact with these molecules.

Pharmacology

Ferrocene derivatives have been used in the development of anticancer, antiviral, and antimicrobial drugs . Their unique properties allow them to interact with biological systems in ways that can inhibit the growth of harmful cells or organisms.

Biochemistry

In biochemistry, ferrocene-based compounds are used in the study of various biochemical processes . Their ability to participate in redox reactions makes them useful in studying and manipulating these processes.

Electrochemistry

Ferrocene and its derivatives are used in electrochemistry due to their reversible redox behavior and high stability . They are used as potential electrode materials in redox flow batteries.

Nonlinear Optics

Ferrocene-based compounds also find applications in nonlinear optics . They can alter the behavior of light in ways that are not possible with linear optical materials, enabling the creation of devices with unique optical properties.

Catalysis

Ferrocene and its derivatives are used as catalysts in various organic reactions, including oxidation, hydrogenation, and cross-coupling reactions . Their unique electronic and structural properties make them effective catalysts for these reactions.

Nanotechnology

Lastly, ferrocene derivatives have been used to synthesize a wide range of materials, including polymers, liquid crystals, and nanoparticles, with diverse electronic and magnetic properties . This makes them valuable in the field of nanotechnology.

Mecanismo De Acción

Direcciones Futuras

The future directions of research on ferrocene-based compounds are promising. They are being explored for various applications, including in the field of asymmetric catalysis . The design and synthesis of chiral pyrrolidine-substituted ferrocene-derived ligands have been reported, demonstrating the potential of this structural motif in the Rh-catalyzed asymmetric hydrogenation of dehydroamino acid esters and α-aryl enamides .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Ferrocene", "2,5-dioxo-1-pyrrolidine", "Phosgene", "Triethylamine", "Methanol" ], "Reaction": [ "Step 1: Ferrocene is reacted with 2,5-dioxo-1-pyrrolidine in the presence of triethylamine to form the intermediate Ferrocene-2,5-dioxopyrrolidine.", "Step 2: The intermediate Ferrocene-2,5-dioxopyrrolidine is then reacted with phosgene in the presence of triethylamine to form Ferrocene-[[2,5-dioxo-1-pyrrolidinyl]carbonyl]chloride.", "Step 3: The Ferrocene-[[2,5-dioxo-1-pyrrolidinyl]carbonyl]chloride is then reacted with methanol in the presence of triethylamine to form Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-." ] } | |

Número CAS |

115223-09-1 |

Nombre del producto |

Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- |

Fórmula molecular |

C15H13FeNO4 10* |

Peso molecular |

327.11 |

Nombre IUPAC |

cyclopenta-1,3-diene;cyclopenta-2,4-dien-1-ylidene-(2,5-dioxopyrrolidin-1-yl)oxymethanolate;iron(2+) |

InChI |

InChI=1S/C10H9NO4.C5H5.Fe/c12-8-5-6-9(13)11(8)15-10(14)7-3-1-2-4-7;1-2-4-5-3-1;/h1-4,14H,5-6H2;1-5H;/q;-1;+2/p-1 |

SMILES |

C1CC(=O)N(C1=O)OC(=C2C=CC=C2)[O-].[CH-]1C=CC=C1.[Fe+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

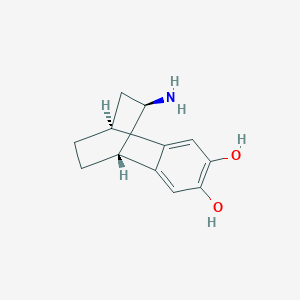

![Pyridine, 3-[(1Z)-2-bromoethenyl]-(9CI)](/img/structure/B1142351.png)

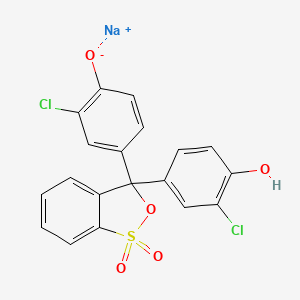

![[2-oxo-2-[(8S,9S,10R,11S,13S,16R,17S)-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate](/img/structure/B1142361.png)